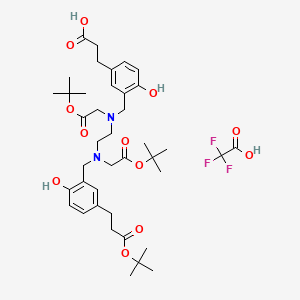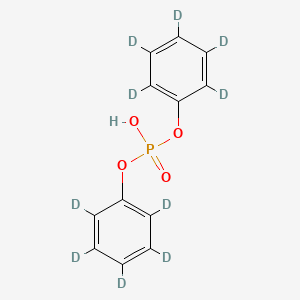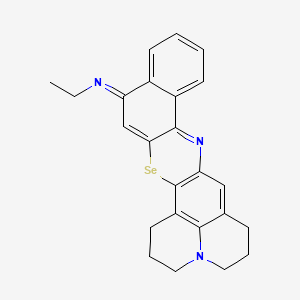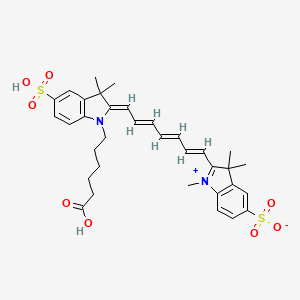
Unii-4G8X27X87A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monlunabant, also known as INV-202 or MRI-1891, is a peripherally selective cannabinoid receptor 1 inverse agonist. It was discovered as a β-arrestin-2-biased cannabinoid receptor 1 antagonist by the National Institutes of Health. Monlunabant was developed by Inversago Pharma as a potential weight loss drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Monlunabant involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the acetamide linkage .
Industrial Production Methods: Industrial production of Monlunabant follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Monlunabant undergoes various chemical reactions, including:
Oxidation: Monlunabant can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Monlunabant can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Monlunabant has several scientific research applications, including:
Chemistry: Used as a model compound to study cannabinoid receptor interactions and inverse agonism.
Biology: Investigated for its effects on metabolic pathways and energy homeostasis.
Medicine: Explored as a potential treatment for obesity and metabolic syndrome due to its ability to modulate cannabinoid receptor activity.
Wirkmechanismus
Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and metabolism. By inhibiting the activity of cannabinoid receptor 1, Monlunabant reduces appetite and promotes weight loss. The molecular targets and pathways involved include the modulation of β-arrestin-2 signaling and the inhibition of endocannabinoid-mediated effects .
Vergleich Mit ähnlichen Verbindungen
Monlunabant is unique among cannabinoid receptor 1 inverse agonists due to its peripheral selectivity and β-arrestin-2 bias. Similar compounds include:
Rimonabant: A centrally acting cannabinoid receptor 1 antagonist that was withdrawn from the market due to psychiatric side effects.
JD5037: A peripherally restricted cannabinoid receptor 1 antagonist with similar applications in metabolic disorders.
Zevaquenabant (MRI-1867): Another peripherally acting cannabinoid receptor 1 inverse agonist with potential therapeutic applications.
Monlunabant’s uniqueness lies in its peripheral selectivity, which reduces the risk of central nervous system side effects, making it a safer alternative for treating metabolic disorders .
Eigenschaften
CAS-Nummer |
2712480-46-9 |
|---|---|
Molekularformel |
C26H22ClF3N6O3S |
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |
InChI-Schlüssel |
GYJPQNPVIJXXTA-JOCHJYFZSA-N |
Isomerische SMILES |
CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Kanonische SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)


![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

